molecular formula C21H14FN3O2 B12337041 1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide

1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Cat. No.: B12337041
M. Wt: 359.4 g/mol
InChI Key: ZFSUULYXGFVPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorobenzoyl group and a phenyl group attached to an indazole core. Indazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves the acylation of an indazole derivative with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process includes the preparation of intermediate compounds, followed by purification and final acylation to obtain the target compound. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzoyl group enhances its binding affinity and specificity towards certain targets . The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide is unique due to the presence of both the fluorobenzoyl and phenyl groups, which contribute to its distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in drug development and research.

Properties

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

1-(3-fluorobenzoyl)-N-phenylindazole-3-carboxamide

InChI

InChI=1S/C21H14FN3O2/c22-15-8-6-7-14(13-15)21(27)25-18-12-5-4-11-17(18)19(24-25)20(26)23-16-9-2-1-3-10-16/h1-13H,(H,23,26)

InChI Key

ZFSUULYXGFVPST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.